molecular formula C7H9N3O2 B13527276 5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one

5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one

Katalognummer: B13527276
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: OBQVVJPGPIHRAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one is a synthetic chemical hybrid incorporating two pharmaceutically significant heterocyclic scaffolds: the oxazolidinone and the pyrazole. The oxazolidinone core is a recognized class of synthetic antibacterial agents with a unique mechanism of action, selectively inhibiting bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This binding prevents the formation of the functional 70S initiation complex, a crucial early step in translation . This mechanism is distinct from other antibacterial classes, making oxazolidinones like linezolid clinically valuable against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The 1-methyl-1H-pyrazole moiety is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of biological activities. Pyrazole derivatives have been extensively reported to possess antimicrobial, anticancer, anti-inflammatory, and antidepressant properties, among others . The incorporation of this heterocycle can fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, and can potentially engage in additional target interactions. Research into oxazolidinone analogs often explores substitutions at the C-5 position of the oxazolidinone ring to enhance potency and improve pharmacokinetic profiles . Given its structure, this compound is of high interest in early-stage drug discovery research. It serves as a versatile chemical intermediate or a lead compound for developing novel therapeutic agents, primarily aimed at overcoming bacterial resistance. Researchers can utilize this chimera to investigate structure-activity relationships (SAR), explore dual mechanisms of action, or develop new anti-infective candidates with potentially expanded spectra of activity. Application Note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use.

Eigenschaften

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

5-(1-methylpyrazol-4-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H9N3O2/c1-10-4-5(2-9-10)6-3-8-7(11)12-6/h2,4,6H,3H2,1H3,(H,8,11)

InChI-Schlüssel

OBQVVJPGPIHRAA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C=N1)C2CNC(=O)O2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with an appropriate amine under dehydrating conditions to form the oxazolidinone ring . Another approach involves the use of hydrazine derivatives and carbonyl compounds to form the pyrazole ring, followed by cyclization to form the oxazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one

5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that contains both a pyrazole and an oxazolidinone ring. This compound is used in scientific research across chemistry, medicine, and industry. The compound's molecular weight is 167.17 g/mol.

Chemical Properties and Reactions

5-(1-Methyl-1h-pyrazol-4-yl)oxazolidin-2-one can undergo oxidation, reduction, and substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Applications

  • Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.
  • Medicine It is explored for potential therapeutic applications in treating infections and cancers. Research indicates that 5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one exhibits promising biological activities. Studies have investigated its potential therapeutic effects against infectious diseases and certain types of cancer.
  • Material Science: The compound is used in developing new materials with specific properties, such as polymers and coatings.

Structural Comparison

Several compounds share structural similarities with 5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1H-pyrazol-5-olHydroxyl group instead of oxazolidinone ringLacks the stability provided by the oxazolidinone
2-(1-Methyl-1H-pyrazol-4-yl)morpholineMorpholine ring instead of oxazolidinoneDifferent biological activity due to morpholine
3,5-Dimethyl-1H-pyrazoleSimpler pyrazole derivative without oxazolidinoneLess complex structure limits potential applications

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent at Position 5 Molecular Weight (g/mol) Biological Activity Synthesis Method Reference
5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one 1-Methylpyrazol-4-yl 167.17 Not reported Not detailed in evidence
5-(Piperazin-1-ylmethyl)oxazolidin-2-one Piperazinylmethyl Varies (e.g., 275–350) Potent σ2 receptor ligands (Ki < 100 nM for σ2) Epibromohydrin/glycidol routes with amine displacement
MRX-I (Linezolid analog) (Isoxazol-3-ylamino)methyl and trifluorophenyl ~400 (estimated) Antibacterial (targets ribosome) Multi-step synthesis involving amination and cyclization
Benzothiazole-linked oxazolidinone (PDB: 55Y) Benzothiazol-4-yl with pyrazole 344.39 Protein-ligand interaction (PDB entry 55Y) Not detailed
5-(Hydroxymethyl)oxazolidin-2-one Hydroxymethyl 117.12 Intermediate in drug synthesis Hydrolysis of glycidol derivatives

Key Comparative Insights

Structural Differences and Implications :
  • Pyrazole vs.
  • Bulkier Substituents : Compounds like MRX-I and the benzothiazole derivative (PDB: 55Y) incorporate larger substituents (e.g., trifluorophenyl, benzothiazole), which may improve target specificity but reduce solubility .
Bioactivity Trends :
  • Antibacterial Activity: MRX-I, a linezolid analog, demonstrates that oxazolidinones with trifluorophenyl and isoxazole groups retain ribosomal binding, whereas pyrazole-substituted variants may prioritize other targets .
  • Receptor Binding: Piperazine-substituted oxazolidinones show σ2 receptor selectivity (Ki < 100 nM), suggesting that substituent polarity and flexibility are critical for receptor interaction .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The pyrazole group in the target compound likely increases lipophilicity (logP ~1.5) compared to hydroxymethyl (logP ~-0.5) or piperazine (logP ~0.5) derivatives, affecting membrane permeability .

Biologische Aktivität

5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dual-ring structure comprising a pyrazole and an oxazolidinone ring. Its molecular formula is C8H10N4OC_8H_{10}N_4O with a molecular weight of 166.19 g/mol. The presence of the methyl group on the pyrazole ring enhances its chemical properties, contributing to its stability and bioactivity.

Property Value
Molecular FormulaC₈H₁₀N₄O
Molecular Weight166.19 g/mol
Structural FeaturesPyrazole and Oxazolidinone rings

Research indicates that 5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one exhibits promising biological activities primarily through its interactions with specific molecular targets. The pyrazole ring can engage in hydrogen bonding with biological molecules, while the oxazolidinone enhances the compound's stability and bioavailability.

The compound has shown potential therapeutic effects against infectious diseases and certain types of cancer. Its mechanism of action may involve:

  • Interaction with Cytochrome P450 Proteins: This interaction is crucial for drug metabolism, suggesting that the compound could influence pharmacokinetics in medicinal applications.
  • Inhibition of Specific Enzymes: Studies have indicated that it may act as an inhibitor for various enzymes involved in disease processes, enhancing its therapeutic potential.

Antimicrobial and Anticancer Properties

5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

Additionally, the compound has shown anticancer activity in several studies. It was tested against various cancer cell lines, revealing significant antiproliferative effects. The mechanism involves inducing apoptosis in cancer cells, which is critical for therapeutic strategies targeting malignancies .

Case Study 1: Antibacterial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of 5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a new antibiotic candidate .

Case Study 2: Anticancer Efficacy

Another investigation focused on the compound’s effects on prostate cancer cells. The study demonstrated that treatment with 5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one resulted in a significant decrease in cell proliferation and induced apoptosis through mitochondrial pathways. These findings suggest that the compound could be developed into an effective therapeutic agent for prostate cancer treatment .

Synthesis and Production

The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one typically involves cyclization reactions starting from 1-methyl-1H-pyrazole-4-carboxylic acid and an appropriate amine under dehydrating conditions. Optimized reaction conditions are essential to achieve high yield and purity, often utilizing catalysts to facilitate the process.

Q & A

Q. What are the established synthetic methodologies for 5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one?

The compound can be synthesized via Vilsmeier-Haack formylation of pyrazolone precursors or nucleophilic substitution reactions. For example, oxazolidinone cores are often functionalized by reacting with pyrazole derivatives under reflux conditions in ethanol, followed by purification via recrystallization (DMF:EtOH mixtures) . Key steps include controlling reaction time and temperature to avoid side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

1H NMR and LC-MS are standard for structural validation. For instance, 1H NMR can confirm the presence of the methyl group on the pyrazole ring (δ ~2.5–3.0 ppm) and the oxazolidinone carbonyl (δ ~170–175 ppm). LC-MS (ESI) helps verify molecular weight, with typical [M+1]+ peaks observed .

Q. How is SHELX employed in crystallographic refinement for related oxazolidinone derivatives?

SHELXL is widely used for small-molecule refinement. It optimizes parameters like bond lengths, angles, and displacement parameters. For high-resolution data, anisotropic refinement is recommended. ORTEP-III can visualize the final structure, highlighting key intermolecular interactions .

Q. What bioassays are commonly used to evaluate the biological activity of such compounds?

Antimicrobial activity is tested via disk diffusion assays, while anti-inflammatory potential is assessed using COX-2 inhibition models. Cytotoxicity studies (e.g., MTT assays) screen for anticancer activity, often comparing results with structurally similar thiazolidinone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Yield improvements require systematic screening of catalysts, solvents, and temperatures. For example, substituting ethanol with DMF as a solvent may enhance reactivity in nucleophilic substitutions. Catalyst choice (e.g., cesium carbonate vs. potassium carbonate) can also influence regioselectivity .

Q. What strategies address substituent-induced reactivity challenges in the pyrazole-oxazolidinone scaffold?

Bulky substituents on the pyrazole ring may sterically hinder reactions. Computational modeling (DFT) predicts reactive sites, while protecting groups (e.g., Boc or Cbz) can shield sensitive functional groups during synthesis. Post-synthetic deprotection ensures target functionality .

Q. How are high-resolution or twinned crystallographic datasets analyzed for this compound?

SHELXL’s TWIN and BASF commands manage twinned data. For high-resolution datasets (d-spacing < 1 Å), anisotropic displacement parameters refine electron density maps. Residual density analysis identifies potential disordered solvent molecules .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Discrepancies between NMR and X-ray data may arise from dynamic processes (e.g., tautomerism). Variable-temperature NMR experiments or DFT-based conformational analysis clarify such issues. For crystallography, Hirshfeld surface analysis validates intermolecular interactions .

Q. What approaches guide structure-activity relationship (SAR) studies for pharmacological optimization?

Systematic substitution of the pyrazole (e.g., electron-withdrawing groups at the 4-position) and oxazolidinone (e.g., alkyl vs. aryl side chains) is paired with in vitro bioassays. Molecular docking against targets like sigma-2 receptors identifies critical binding motifs .

Q. How are failed synthetic steps (e.g., hydrolysis or ring-opening) troubleshooted?

Failed hydrolysis of oxazolidinones may result from steric hindrance. Alternative conditions (e.g., stronger acids/bases or microwave-assisted heating) can overcome this. If ring-opening fails, protecting group strategies (e.g., dibenzyl instead of Boc) are tested to stabilize intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.